molecular formula C15H14O4 B1675448 Lunularic acid CAS No. 23255-59-6

Lunularic acid

Cat. No.: B1675448
CAS No.: 23255-59-6
M. Wt: 258.27 g/mol
InChI Key: GFSQDOUEUWXRSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lunularic acid (LA) is a key precursor for macrocyclic bisbibenzyl synthesis in nonvascular liverworts . The primary targets of LA are the enzymes Stilbenecarboxylate synthase (STCS) and Polyketide reductase (PKR), which are hypothesized to be key enzymes in the biosynthesis pathway of LA .

Mode of Action

The interaction between STCS1 and PKR proteins has been shown to promote the formation of LA within the body . This protein-protein interaction is essential for the accumulation of LA in plants . The interaction suggests that there may be different catalytic mechanisms between CHS-CHR and STCS1-PKR, which is worth further study .

Biochemical Pathways

The biosynthesis of LA involves the enzymes STCS and PKR . STCS1s from Marchantia polymorpha catalyze both C2-C7 aldol-type and C6-C1 Claisen-type cyclization using dihydro-p-coumaroyl-coenzyme A (CoA) and malonyl-CoA as substrates to yield a C6-C2-C6 skeleton of dihydro-resveratrol following decarboxylation and the C6-C3-C6 type of phloretin in vitro .

Result of Action

LA has been found to have good biological activity, such as anti-tumor, antioxidant, anti-fungal, and anti-viral effects . High doses of la have been found to promote multi-directional toxicity .

Action Environment

The action of LA can be influenced by environmental factors. For instance, the interaction between STCS1 and PKR proteins, which is essential for the accumulation of LA in plants, can be influenced by the plant’s biological environment

Biochemical Analysis

Biochemical Properties

Lunularic acid interacts with several enzymes and proteins. A this compound decarboxylase has been detected in the liverwort Conocephalum conicum . This enzyme plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been found to have dose-dependent effects on some physiological, cytogenetic, biochemical, and anatomical parameters in Allium cepa L. bulbs . It caused a decrease in all investigated physiological parameter values, an increase in the frequency of micronucleus and chromosomal aberrations, and a reduction in mitotic index compared to the control group .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown that the protein STCS1 and PKR interact to promote the biosynthesis of this compound in Marchantia polymorpha .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause dose-related increases in catalase and superoxide dismutase activities, malondialdehyde level, and free proline content . These changes were observed over time, indicating the temporal effects of this compound.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that high doses of this compound promote multi-directional toxicity .

Metabolic Pathways

This compound is involved in the phenylpropanoids pathway, which it shares with bisbibenzyls and flavonoids . The condensation of dihydro-p-coumaryl CoA with three of malonyl-CoA forms this compound .

Transport and Distribution

It is known that this compound is distributed almost equally in the vacuoles and cytoplasm .

Subcellular Localization

A related protein, PabHLH1, which is involved in the regulation of the biosynthesis of flavonoids as well as bibenzyls in liverworts, has been found to be deposited in the nucleus and cytoplasm .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Lunularic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyphenyl group, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives .

Comparison with Similar Compounds

Lunularic acid is structurally and functionally similar to several other compounds:

This compound’s uniqueness lies in its specific occurrence in liverworts and its distinct role as a growth inhibitor in these plants.

Properties

IUPAC Name

2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSQDOUEUWXRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177826
Record name Lunularic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23255-59-6
Record name Lunularic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23255-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lunularic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lunularic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUNULARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZQ3FYV21C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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